1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride
Overview
Description
1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride is an organic compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.76 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzoyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that piperazine, a core structure in this compound, acts as a gaba receptor agonist .
Mode of Action
Piperazine, a structural component of this compound, binds directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Result of Action
Based on the known effects of piperazine, it can be inferred that the compound may cause hyperpolarization of nerve endings, leading to flaccid paralysis .
Preparation Methods
The synthesis of 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride typically involves the reaction of 2,3-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3,4-Trimethoxybenzyl)piperazine: This compound has an additional methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity.
1-(2,3-Dimethylphenyl)piperazine: The presence of methyl groups instead of methoxy groups can lead to differences in the compound’s physical and chemical properties.
1-(2,3-Dimethoxyphenyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine ring and the benzoyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-11-5-3-4-10(12(11)18-2)13(16)15-8-6-14-7-9-15;/h3-5,14H,6-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVLJZEBFRDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-48-3 | |
Record name | Methanone, (2,3-dimethoxyphenyl)-1-piperazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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